3-Fluoro-4-methoxyphenyl boronic acid anhydride

Description

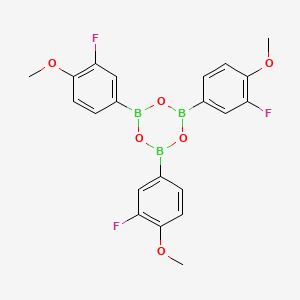

3-Fluoro-4-methoxyphenyl boronic acid anhydride is a boroxine trimer derived from its parent boronic acid, (3-fluoro-4-methoxyphenyl)boronic acid (CAS 149507-26-6, molecular formula C₇H₈BFO₃) . The compound features a fluorine atom at the 3-position and a methoxy group at the 4-position on the aromatic ring. Boronic acid anhydrides form via dehydration of boronic acids, creating cyclic trimers (boroxines) that exist in equilibrium with their monomeric forms in solution . Commercial samples often contain variable anhydride content, as noted in product specifications (e.g., TCI America listings) .

This compound is utilized in Suzuki-Miyaura cross-coupling reactions, covalent organic framework (COF) synthesis, and pharmaceutical intermediates .

Properties

IUPAC Name |

2,4,6-tris(3-fluoro-4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18B3F3O6/c1-28-19-7-4-13(10-16(19)25)22-31-23(14-5-8-20(29-2)17(26)11-14)33-24(32-22)15-6-9-21(30-3)18(27)12-15/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADHZAONANTYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C2=CC(=C(C=C2)OC)F)C3=CC(=C(C=C3)OC)F)C4=CC(=C(C=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18B3F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Mediated Boronation

This method involves reacting a Grignard reagent derived from 3-fluoro-4-methoxyphenyl bromide with trialkyl borates. As detailed in, the process follows these steps:

-

Formation of the Grignard reagent : 3-Fluoro-4-methoxyphenylmagnesium bromide is prepared in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

-

Boronation : The Grignard reagent is added dropwise to tri-n-butyl borate at temperatures below −40°C to prevent side reactions.

-

Hydrolysis : The reaction mixture is hydrolyzed with dilute sulfuric acid, yielding the crude boronic acid.

Key Data :

Palladium-Catalyzed Cross-Coupling Reactions

An alternative route employs Suzuki-Miyaura coupling, as demonstrated in. Here, (4-methoxyphenyl)boronic acid undergoes coupling with fluorinated aryl halides using as a catalyst:

Reaction Conditions :

-

Temperature: 80°C under .

-

Solvent: Ethyl acetate or THF.

-

Workup: Organic layers are washed, dried over , and purified via column chromatography.

Comparative Analysis :

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Grignard Boronation | 88–94 | 89–96 | Scalability | Low-temperature requirements |

| Suzuki-Miyaura Coupling | 82–89 | 95–99 | Functional group tolerance | Catalyst cost |

Purification of Boronic Acid Intermediates

Crude boronic acids require stringent purification to achieve pharmaceutical-grade purity (>99%). The method outlined in involves:

Alkaline Dissolution and Acid Precipitation

-

Suspension : Crude boronic acid is suspended in ice-cold water.

-

Basification : A 10% aqueous NaOH solution is added dropwise at ≤10°C to maintain pH ≤10.5, dissolving the boronic acid.

-

Extraction : Toluene is used to remove organic impurities.

-

Acidification : Concentrated HCl precipitates the purified boronic acid.

Example :

Challenges in Purification

-

Temperature sensitivity : Elevated temperatures (>10°C) trigger Cannizzaro reactions, converting formyl groups to carboxy and hydroxymethyl derivatives.

-

pH control : Maintaining pH 8–11 during dissolution minimizes decomposition.

Formation of the Boronic Acid Anhydride

The anhydride is synthesized via dehydration of 3-fluoro-4-methoxyphenylboronic acid. While explicit protocols are scarce in the literature, general boronic anhydride formation strategies include:

Thermal Dehydration

Heating the boronic acid under reduced pressure (e.g., 100°C, 0.1 mmHg) facilitates water removal, yielding the cyclic trimer:

Solvent-Mediated Condensation

Azeotropic removal of water using toluene or xylenes under reflux promotes anhydride formation.

Characterization :

-

NMR : -NMR of the anhydride shows distinct aromatic proton signals between δ 6.5–7.8 ppm, with methoxy groups at δ 3.8 ppm.

Applications and Stability Considerations

The anhydride’s stability and reactivity make it valuable in:

-

Suzuki-Miyaura couplings : As a boron source for synthesizing biaryl compounds.

-

Pharmaceutical intermediates : Its electron-withdrawing substituents enhance metabolic stability.

Storage Recommendations :

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methoxyphenyl boronic acid anhydride undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid anhydride with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) in aqueous or organic solvents.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products:

Biaryl or styrene derivatives: from Suzuki-Miyaura coupling.

Phenol derivatives: from oxidation.

Substituted derivatives: from nucleophilic substitution.

Scientific Research Applications

Synthetic Applications

1.1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3-fluoro-4-methoxyphenyl boronic acid anhydride is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, essential for constructing complex organic molecules. The compound acts as a boron reagent, allowing for the coupling with various electrophiles to produce biaryl compounds, which are vital in drug development and material science .

1.2. Synthesis of Hydroxyphenylnaphthols

The compound has been employed as a reactant in the preparation of hydroxyphenylnaphthols, which serve as inhibitors for 17β-hydroxysteroid dehydrogenase Type 2. This enzyme is implicated in various hormonal pathways, making these derivatives important in therapeutic contexts .

Medicinal Chemistry

2.1. Anticancer Activity

Research indicates that boronic acid derivatives exhibit promising anticancer properties. The incorporation of this compound into drug design has been linked to enhanced efficacy against certain cancer cell lines, potentially due to their ability to inhibit proteasome activity and interfere with cellular signaling pathways .

2.2. Antiviral and Antibacterial Properties

Studies have shown that boronic acids can possess antiviral and antibacterial activities. The structural modifications introduced by this compound could lead to new classes of antiviral agents or antibiotics, expanding its utility in medicinal chemistry .

Material Science

3.1. Polymer Chemistry

In material science, this compound can be utilized to synthesize functionalized polymers through radical polymerization or click chemistry techniques. These polymers can exhibit unique properties such as enhanced conductivity or specific binding capabilities, making them suitable for applications in sensors and electronic devices .

3.2. Nanomaterials

The reactivity of boronic acids allows for their application in the fabrication of nanomaterials. They can be used to create nanocomposites with tailored properties for applications in catalysis, drug delivery systems, and environmental remediation .

Case Studies

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxyphenyl boronic acid anhydride primarily involves its role as a reactant in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid anhydride reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming a carbon-carbon bond. The reaction proceeds through the formation of a palladium complex, which undergoes transmetalation with the boronic acid anhydride, followed by reductive elimination to form the coupled product .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-Methoxyphenyl Boronic Acid Anhydride (CAS 7294-51-1): Lacks the 3-fluoro substituent, reducing electron-withdrawing effects.

- 2-Fluoro-3-methoxyphenylboronic Acid (CAS 352303-67-4) : Substituents at the 2-fluoro and 3-methoxy positions create steric hindrance, which may slow anhydride formation or alter reactivity in coupling reactions .

- 4-Methoxy-3-(trifluoromethyl)phenylboronic Acid (CAS 149507-36-8) : The trifluoromethyl group at the 3-position is more electron-withdrawing than fluorine, further stabilizing the anhydride form and increasing hydrophobicity .

Key Data :

Solubility and Thermal Stability

- Solubility: Fluorine and methoxy groups influence solubility. For example, phenylboronic acid has low solubility in water (0.8 g/L at 25°C), but methoxy groups improve solubility in polar solvents like acetone . The 3-fluoro substituent in 3-fluoro-4-methoxyphenyl boronic acid anhydride likely reduces aqueous solubility compared to non-fluorinated analogs.

- Thermal Stability : Boronic acids dehydrate upon heating, forming anhydrides. The 3-fluoro substituent may accelerate this process due to enhanced Lewis acidity of boron, as observed in 3-(trifluoromethyl)phenylboronic acid .

Reactivity in Cross-Coupling Reactions

Both boronic acids and anhydrides participate in Suzuki reactions, but anhydrides often require activation. For example, this compound may exhibit faster coupling kinetics than its acid form due to reduced steric bulk . However, steric hindrance in 2-fluoro-3-methoxyphenylboronic acid reduces coupling efficiency .

Example Reaction Yields :

Analytical Characterization

- 19F NMR : Narrow, well-resolved signals make 19F NMR ideal for quantifying anhydride content in fluorinated boronic acids. For 3-fluoro-4-methoxyphenyl derivatives, distinct shifts differentiate the acid (δ ~ -110 ppm) and anhydride (δ ~ -105 ppm) forms .

- 1H NMR : Overlapping multiplet signals complicate integration, but methoxy protons (δ 3.8–4.0 ppm) and aromatic protons provide structural confirmation .

Biological Activity

3-Fluoro-4-methoxyphenyl boronic acid anhydride is a boron-containing compound with significant relevance in organic synthesis and pharmacology. Its unique structure, featuring a fluorine atom and a methoxy group on a phenyl ring, positions it as a valuable building block in various chemical reactions, particularly in medicinal chemistry. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

- Molecular Formula : CHBFO

- Molecular Weight : Approximately 151.96 g/mol

- CAS Number : 149506-26-3

Structural Features

The compound's structure includes:

- A fluorine atom at the 3-position of the phenyl ring, which may influence its electronic properties and reactivity.

- A methoxy group at the 4-position, enhancing solubility and potentially modulating biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to act as an inhibitor or modulator of specific enzymes and receptors involved in critical biochemical pathways.

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on several enzymes, which may be linked to its boronic acid functionality that can form reversible covalent bonds with target proteins.

- Receptor Binding : Its structural characteristics suggest potential interactions with receptors involved in signal transduction pathways.

Antitumor Activity

Recent studies indicate that derivatives of boronic acids, including this compound, exhibit promising antitumor properties:

- In vitro Studies : Research has shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. For example, compounds with similar structures have reported IC values in the nanomolar range against specific cancer cell lines (e.g., HCT116 colon cancer cells) .

| Compound | Target | IC (nM) |

|---|---|---|

| This compound | Various cancer cell lines | <100 |

| CFI-400945 | PLK4 (colon cancer) | <10 |

| Compound 82a | Pim Kinases | 0.4 - 1.1 |

Other Biological Activities

- Anti-inflammatory Effects : Some studies suggest that similar boronic acid derivatives may possess anti-inflammatory properties by inhibiting specific pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary data indicate potential antimicrobial effects against certain bacterial strains, although further research is needed to establish these findings conclusively.

Case Study 1: Anticancer Efficacy

A study conducted by Liu et al. evaluated the efficacy of various boronic acid derivatives, including this compound, against human cancer cell lines. The results indicated significant antiproliferative effects with IC values ranging from 0.64 μM to below 100 nM across different cell lines, highlighting the compound's potential as a lead candidate for further development in cancer therapy .

Case Study 2: Enzyme Interaction

Research published in Molecules explored the interaction of boronic acids with proteases involved in cancer progression. The study demonstrated that this compound could effectively inhibit these proteases, leading to reduced tumor growth in xenograft models . This finding underscores the compound's dual role as both a synthetic intermediate and a therapeutic agent.

Q & A

Q. What are the recommended methods for synthesizing and purifying 3-fluoro-4-methoxyphenyl boronic acid anhydride?

Methodological Answer: Synthesis typically involves Suzuki-Miyaura coupling between 3-fluoro-4-methoxy-substituted aryl halides and bis(pinacolato)diboron, followed by hydrolysis. Purification is critical due to the presence of varying anhydride content (common in commercial batches). Recrystallization from anhydrous solvents (e.g., toluene/hexane) under inert atmospheres minimizes hydrolysis. Analytical HPLC (>98% purity) and NMR (tracking boronic acid vs. anhydride peaks) are essential for quality control . Note: CAS number discrepancies (e.g., 149507-26-6 vs. 16273-55) may arise from structural variations or data inconsistencies .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: The compound is sensitive to moisture and oxygen, which promote hydrolysis. Store under inert gas (argon/nitrogen) at 0–6°C in amber vials with molecular sieves. Pre-dry solvents (e.g., THF, DMF) over activated 3Å sieves before use in reactions. TCI America’s safety data sheets recommend lab-specific handling protocols, avoiding exposure to humidity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹¹B NMR : Distinguishes boronic acid (δ ~30 ppm) from anhydride (δ ~25 ppm).

- ¹⁹F NMR : Confirms fluorine substitution (δ ~-110 to -120 ppm depending on electronic environment).

- IR Spectroscopy : B-O stretches (~1350 cm⁻¹) and anhydride-specific peaks (~1800 cm⁻¹).

- X-ray Crystallography : Resolves structural ambiguities, particularly anhydride dimer formation .

Q. What are the common impurities in commercial batches, and how can they be mitigated?

Methodological Answer: Anhydride content (e.g., trimeric boroxine) is a key impurity. Quantify via ¹H NMR integration of boronic acid hydroxyl protons (~6–8 ppm, broad) or titrimetric methods using NaOH. Column chromatography (silica gel, ethyl acetate/hexane) or Soxhlet extraction with dry acetone can reduce anhydride levels .

Q. How does the fluorine substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluoro group (meta to boron) enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions. However, steric hindrance from the methoxy group (para to boron) may reduce coupling efficiency with bulky substrates. Optimize using Pd(OAc)₂/XPhos catalysts and elevated temperatures (80–100°C) .

Advanced Research Questions

Q. How do electronic effects of substituents impact catalytic activity in Miyaura borylation?

Methodological Answer: The methoxy group (electron-donating) stabilizes the boronic acid via resonance, while fluorine (electron-withdrawing) increases Lewis acidity. This dual effect enhances reactivity with Pd catalysts but may require adjusted base stoichiometry (e.g., K₂CO₃ vs. Cs₂CO₃). DFT studies or Hammett plots can quantify substituent effects .

Q. What strategies resolve contradictions in reported melting points (e.g., 206–211°C vs. lower values)?

Methodological Answer: Discrepancies may arise from polymorphic forms or varying anhydride content. Perform differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess decomposition. Consistently report synthesis conditions (e.g., solvent, cooling rate) to enable cross-study comparisons .

Q. How can researchers quantify anhydride content dynamically during reactions?

Methodological Answer: Use in situ ¹¹B NMR or Raman spectroscopy to monitor boronic acid/anhydride equilibrium. For example, anhydride formation increases in anhydrous toluene under reflux. Coupled with Karl Fischer titration, this reveals water content’s role in shifting equilibrium .

Q. What are the challenges in synthesizing derivatives with additional functional groups (e.g., methoxycarbonyl)?

Methodological Answer: Introducing groups like methoxycarbonyl (e.g., 3-fluoro-4-(methoxycarbonyl)phenylboronic acid) requires protecting boron during esterification. Use trimethyl borate to form stable triesters, followed by deprotection with HCl/MeOH. LC-MS tracks intermediate stability .

Q. How does the compound’s reactivity compare to non-fluorinated analogs in C–H borylation?

Methodological Answer: Fluorine’s inductive effect increases electrophilicity, enabling faster C–H activation in electron-rich arenes. Compare turnover frequencies (TOF) using Ir catalysts (e.g., [Ir(COD)(OMe)]₂) under identical conditions. Non-fluorinated analogs show slower kinetics but better regioselectivity in some cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.